(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid - 153152-32-0

(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid

Catalog Number: EVT-261028
CAS Number: 153152-32-0
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AV-101, also known as 4-Chlorokynurenine; 4-Cl-KYN; AV-101; L-4-Cl-KYN; 4ClKYN; L-4ClKYN, is a NMDA glycine B receptor antagonist potentially for treatment of major depressive disorder. AV-101 is an orally active small molecule prodrug candidate that in vivo produces a glycine binding site NMDA receptor antagonist. AV-101 is in clinical development by VistaGen Therapeutics. Inc. as a potential new generation, fast-acting antidepressant, and for other central nervous system (CNS) indications.

7-Chlorokynurenic Acid (7-Cl-KYNA)

Compound Description: 7-Cl-KYNA is a potent and selective antagonist of the glycine co-agonist (GlyB) site of the NMDA receptor [, , , , ]. It exhibits neuroprotective and anticonvulsive properties but has poor blood-brain barrier permeability, limiting its direct clinical utility [, , , ].

Relevance: 7-Cl-KYNA is the active metabolite of 4-Cl-KYN. Following administration of 4-Cl-KYN, it is rapidly converted to 7-Cl-KYNA in the brain, where it exerts its pharmacological effects [, , , , ]. The structural difference lies in the presence of a carboxylic acid group in 7-Cl-KYNA, replacing the carboxamide in 4-Cl-KYN, a modification enacted by enzymatic transamination in vivo [, ].

N-Acetyl-4-chlorokynurenine (N-acetyl-4-Cl-KYN)

Compound Description: N-acetyl-4-Cl-KYN is an acetylated metabolite of 4-Cl-KYN [, ]. It has been shown to inhibit renal and hepatic transporters, potentially influencing the excretion of various compounds, including itself and 4-Cl-KYN [, ].

Relevance: N-acetyl-4-Cl-KYN is a metabolite of the target compound, 4-Cl-KYN. Although it does not appear to impact 4-Cl-KYN uptake across the blood-brain barrier via the LAT1 transporter, it may affect the elimination of 4-Cl-KYN and other drugs from the body [, ]. Structurally, N-acetyl-4-Cl-KYN is differentiated from 4-Cl-KYN by the addition of an acetyl group to the amino group at the 2-position of the aromatic ring.

Kynurenic Acid (KYNA)

Compound Description: KYNA is an endogenous tryptophan metabolite that acts as an antagonist at the glycine co-agonist (GlyB) site of the NMDA receptor, albeit with lower potency than 7-Cl-KYNA [, ]. It also exhibits anticonvulsive and neuroprotective properties [].

Relevance: KYNA is structurally similar to 7-Cl-KYNA, lacking only the chlorine atom at the 7-position of the aromatic ring. Like 7-Cl-KYNA, KYNA can be formed in the brain from a transportable precursor, kynurenine, highlighting a shared strategy for overcoming blood-brain barrier limitations []. The presence of KYNA and its precursor in the kynurenine pathway also establishes a metabolic link to 4-Cl-KYN and its metabolites.

L-Kynurenine

Compound Description: L-Kynurenine is an endogenous metabolite of L-tryptophan and a key intermediate in the kynurenine pathway [, ]. It serves as a precursor to several neuroactive metabolites, including KYNA, quinolinic acid, and 3-hydroxykynurenine [].

4-Chloro-3-hydroxyanthranilic Acid

Compound Description: This compound is a metabolite of 4-Cl-KYN []. It is a known inhibitor of quinolinic acid synthesis, further contributing to the potential neuroprotective effects of 4-Cl-KYN [].

5,7-Dichlorokynurenic Acid (5,7-Cl2-KYNA)

Compound Description: 5,7-Cl2-KYNA is a potent glycine/NMDA receptor antagonist []. Similar to 7-Cl-KYNA, it has limited ability to cross the blood-brain barrier.

L-4,6-Dichlorokynurenine (4,6-Cl2-KYN)

Compound Description: 4,6-Cl2-KYN is a chlorinated amino acid analog and a potential prodrug for 5,7-dichlorokynurenic acid (5,7-Cl2-KYNA) []. It exhibits affinity for the large neutral amino acid transporter at the blood–brain barrier, though less than 4-Cl-KYN.

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors. It has also been investigated for its potential in treating pulmonary arterial hypertension (PAH) [, , ].

Relevance: While structurally unrelated to 4-Cl-KYN, imatinib is relevant due to the development of AV-101 as an inhaled formulation of imatinib for targeted delivery to the lungs in PAH treatment [, , ]. This shared development path highlights the exploration of different drug delivery methods for existing therapeutics, although the target diseases and mechanisms of action differ between 4-Cl-KYN and imatinib.

Ketamine

Compound Description: Ketamine is a dissociative anesthetic that acts as a noncompetitive NMDA receptor antagonist. It has shown rapid-acting antidepressant effects in treatment-resistant depression [, , , , ].

Relevance: While structurally dissimilar to 4-Cl-KYN, ketamine is relevant due to its shared target, the NMDA receptor, and its use as a comparator in studies investigating 4-Cl-KYN's antidepressant potential [, , , , ]. Although both compounds target the NMDA receptor, they differ in their binding sites and subsequent downstream effects. Ketamine's non-selective antagonism is associated with psychotomimetic side effects, while 4-Cl-KYN's more targeted approach aims to minimize such effects [, , ].

Fluoxetine

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. It exerts its effects primarily by increasing serotonin levels in the brain [, ].

Relevance: Fluoxetine is relevant as a comparator to 4-Cl-KYN in preclinical studies assessing antidepressant effects [, ]. This comparison underscores the investigation of novel antidepressant mechanisms beyond the traditional monoaminergic pathways targeted by SSRIs like fluoxetine.

Additional Compounds:

  • Amantadine: An antiviral drug with NMDA receptor antagonist activity, used as a comparator to 4-Cl-KYN in preclinical models of L-Dopa-induced dyskinesia [].
  • Dextromethorphan-bupropion: A combination therapy approved for treating major depressive disorder and smoking cessation, included in a review of novel antidepressant drugs [].
  • Pimavanserin: An atypical antipsychotic with serotonin 2A receptor inverse agonist activity, used in treating Parkinson's disease psychosis and mentioned in a review of novel antidepressants [].
  • Zuranolone: A neuroactive steroid and GABA-A receptor positive allosteric modulator under investigation for its rapid-acting antidepressant effects [, ].

Properties

CAS Number

153152-32-0

Product Name

(2S)-2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid

IUPAC Name

(2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1

InChI Key

HQLHZNDJQSRKDT-QMMMGPOBSA-N

SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

3-(4-chloroanthraniloyl)-DL-alanine
4-chloro-DL-kynurenine
4-chlorokynurenine

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N

Isomeric SMILES

C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.